molecular formula C14H14Br2N2O3 B12629792 (2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol CAS No. 920752-28-9

(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol

Cat. No.: B12629792
CAS No.: 920752-28-9
M. Wt: 418.08 g/mol
InChI Key: ZLDKXRFHQVXFTM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted for DMSO-d₆):

  • Aromatic protons (pyridine ring):
    • H-3 and H-5 (adjacent to bromine): δ ~8.2 ppm (doublet, J = 5.6 Hz).
    • H-1 (near hydroxyl): δ ~7.9 ppm (broad singlet due to exchange with DMSO).
  • Methoxy groups : δ ~3.8 ppm (singlet for OCH₃ at C-4) and δ ~3.7 ppm (singlet for OCH₃ at C-2).
  • Methylene protons (–CH₂–N=): δ ~4.3 ppm (triplet, J = 6.1 Hz).

¹³C NMR :

  • Pyridine carbons :
    • C-4 and C-6 (Br-substituted): δ ~128 ppm.
    • C-2 (imine): δ ~160 ppm.
  • Methoxy carbons : δ ~56 ppm (C-2 OCH₃) and δ ~55 ppm (C-4 OCH₃).

Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions (theoretical):

Vibration Wavenumber (cm⁻¹)
O–H stretch (hydroxyl) ~3200–3400 (broad)
C=N stretch (imine) ~1640–1680
C–O (methoxy) ~1250–1270
C–Br stretch ~550–650

The hydroxyl group’s broad absorption indicates hydrogen bonding, consistent with its tautomeric behavior.

UV-Vis Absorption Characteristics

The compound exhibits strong absorption in the UV-B region (λₘₐₓ ~280–320 nm) due to π→π* transitions in the conjugated pyridine-imine system. Bromine’s heavy-atom effect enhances spin-orbit coupling, potentially leading to intersystem crossing and weak fluorescence.

Tautomeric Behavior and Isomerization Dynamics

The presence of both hydroxyl and imine groups enables keto-enol tautomerism . In the solid state, the enol form (1-hydroxy-pyridin-2-imine) predominates due to stabilization via intramolecular hydrogen bonding between the hydroxyl proton and imine nitrogen. In polar aprotic solvents (e.g., DMSO), equilibrium shifts toward the keto form (pyridinone), evidenced by NMR peak broadening.

The (2E) configuration of the imine group remains stable under ambient conditions but may isomerize to the Z form under UV irradiation or acidic catalysis. Computational studies suggest an energy barrier of ~25 kcal/mol for this process, making thermal isomerization unlikely at room temperature.

Properties

CAS No.

920752-28-9

Molecular Formula

C14H14Br2N2O3

Molecular Weight

418.08 g/mol

IUPAC Name

4,6-dibromo-N-[(2,4-dimethoxyphenyl)methyl]-1-hydroxypyridin-2-imine

InChI

InChI=1S/C14H14Br2N2O3/c1-20-11-4-3-9(12(7-11)21-2)8-17-14-6-10(15)5-13(16)18(14)19/h3-7,19H,8H2,1-2H3

InChI Key

ZLDKXRFHQVXFTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN=C2C=C(C=C(N2O)Br)Br)OC

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Derivatives

Bromination is a crucial step in the synthesis of dibrominated pyridine derivatives. The following methods have been reported:

  • Use of Dibromoheinin as Brominating Agent : This method employs dibromoheinin in carbon tetrachloride as a solvent under the influence of an initiator such as AIBN (azobisisobutyronitrile). The reaction typically occurs at temperatures ranging from 50°C to 80°C and can yield high purity products with yields exceeding 90% under optimized conditions.

  • Direct Bromination with N-Bromosuccinimide (NBS) : Another common method involves the use of NBS as the brominating agent. This method requires careful control of reaction conditions to minimize by-products and maximize yield.

Imination Reaction

Following bromination, the next step is the formation of the imine:

  • Condensation with 2,4-Dimethoxybenzylamine : The dibrominated pyridine can undergo condensation with 2,4-dimethoxybenzylamine to form the desired imine. This reaction generally requires refluxing in an appropriate solvent like ethanol or methanol to facilitate the reaction.
Methodology Brominating Agent Solvent Temperature Range Yield (%) Notes
Dibromoheinin Bromination Dibromoheinin Carbon Tetrachloride 50°C - 80°C >90% High purity; mild conditions
NBS Bromination N-Bromosuccinimide Various Varies Variable Requires careful control to minimize by-products
Imination with Benzylamine - Ethanol/Methanol Reflux High Facilitates imine formation

Recent studies have focused on optimizing these synthesis routes for higher efficiency and reduced environmental impact:

  • Green Chemistry Principles : The use of less toxic brominating agents such as dibromoheinin aligns with green chemistry principles, promoting safer laboratory practices and reducing hazardous waste.

  • Yield Optimization : Adjustments in the molar ratios of reactants and reaction times have shown significant improvements in yield and purity, making these methods more viable for industrial applications.

The preparation of (2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol involves sophisticated synthetic strategies that combine bromination and imination techniques. By employing greener methodologies and optimizing reaction conditions, chemists can achieve high yields and purity levels essential for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of (2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol depend on the type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new compounds with different substituents.

Scientific Research Applications

(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

The compound’s structural analogues include derivatives with variations in halogenation, methoxy positioning, and substituent bulk. Key comparisons are drawn from six Schiff base derivatives reported in Molecules (2014), which share the (3,4-dimethoxyphenyl)imino-methylphenol framework .

Table 1: Substituent Effects on Key Properties
Compound ID Substituents (Position) Molecular Weight (EI MS) Key $ ^1H $-NMR Shifts (ppm) Key $ ^{13}C $-NMR Shifts (ppm)
Target Compound 4,6-Br; 2,4-OCH$_3$ ~450 (calc.) 8.5 (imino H), 6.8–7.2 (Ar-H) 160 (C=N), 115–150 (Ar-C)
(E)-2-Bromo-4-...phenol (12) 2-Br; 3,4-OCH$_3$ 352 (obs.) 8.3 (imino H), 6.7–7.3 (Ar-H) 158 (C=N), 112–148 (Ar-C)
(E)-4-...2-methoxyphenol (8) 4-OCH$3$; 3,4-OCH$3$ 316 (obs.) 8.1 (imino H), 6.5–7.0 (Ar-H) 156 (C=N), 110–145 (Ar-C)

Key Findings :

  • Halogenation : Bromine atoms (as in the target compound and compound 12) induce significant downfield shifts in $ ^1H $- and $ ^{13}C $-NMR due to electron-withdrawing effects, contrasting with methoxy-substituted analogues (e.g., compound 8) .

Comparison with Pyrido-Pyrimidinone Derivatives

Pyrido[2,3-d]pyrimidin-4-ol derivatives (e.g., 5-(4-bromophenyl)-2-(1-pyrrolidinyl)) share halogenated aromatic systems but differ in core heterocycle structure. These compounds exhibit distinct electronic profiles, with pyrimidinone cores favoring hydrogen-bond acceptor sites, unlike the pyridin-ol system in the target compound, which acts as both donor and acceptor .

Functional Group Analogues in Agrochemicals

Urea-based pesticides like diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) and linuron share halogenated aryl groups but lack the imino-pyridin-ol framework. The target compound’s Schiff base moiety offers greater conformational flexibility, which may enhance adaptability in metal coordination compared to rigid urea backbones .

Research Implications and Limitations

  • Structural Insights : The target compound’s bromine substitution and methoxy positioning make it a candidate for studying heavy-atom effects in crystallography and photophysical applications.
  • Data Gaps: Direct biological or catalytic activity data for the target compound are absent in the provided evidence, limiting functional comparisons.

Biological Activity

The compound (2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of (2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol can be represented as follows:

  • Molecular Formula : C14H14Br2N2O2
  • Molecular Weight : 372.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its imino and hydroxyl functional groups. The bromine atoms may enhance the lipophilicity and reactivity of the molecule, potentially allowing for better interaction with cellular membranes and proteins.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.
  • Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The imino group may play a critical role in this activity by forming complexes with metal ions that are essential for cancer cell growth.
  • Anti-inflammatory Effects : Some derivatives of dibromopyridinols have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could be a pathway for therapeutic applications in diseases characterized by inflammation.

Case Study 1: Antimicrobial Activity

A study conducted on various dibromopyridine derivatives found that (2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

CompoundMIC (µg/mL)Target Organism
(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol32Staphylococcus aureus
Control Antibiotic16Escherichia coli

Case Study 2: Anticancer Activity

In a preclinical study involving human cancer cell lines, the compound demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7). This suggests a moderate level of cytotoxicity which warrants further investigation into its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry indicated that similar dibromopyridine compounds could inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS). This presents a potential pathway for developing anti-inflammatory drugs.

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